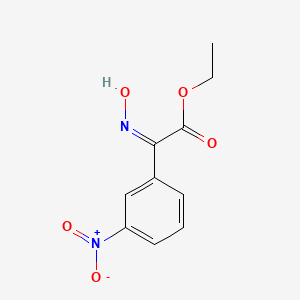

ethyl (E)-3-nitro-alpha-hydroxyiminophenylacetate

Beschreibung

Ethyl (E)-3-nitro-α-hydroxyiminophenylacetate is a nitro-substituted phenylacetate derivative characterized by an ethyl ester backbone, a hydroxyimino group at the α-position, and a nitro (-NO₂) group at the meta position of the phenyl ring. This compound belongs to the broader class of strobilurin-like molecules, which are often employed in agrochemical applications due to their structural resemblance to natural strobilurins—fungicides derived from Strobilurus tenacellus .

Eigenschaften

Molekularformel |

C10H10N2O5 |

|---|---|

Molekulargewicht |

238.20 g/mol |

IUPAC-Name |

ethyl (2Z)-2-hydroxyimino-2-(3-nitrophenyl)acetate |

InChI |

InChI=1S/C10H10N2O5/c1-2-17-10(13)9(11-14)7-4-3-5-8(6-7)12(15)16/h3-6,14H,2H2,1H3/b11-9- |

InChI-Schlüssel |

VGVIVMFQQNPCDI-LUAWRHEFSA-N |

Isomerische SMILES |

CCOC(=O)/C(=N\O)/C1=CC(=CC=C1)[N+](=O)[O-] |

Kanonische SMILES |

CCOC(=O)C(=NO)C1=CC(=CC=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate typically involves the reaction of ethyl 2-(3-nitrophenyl)acetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The oxime group can be reduced to an amine.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

Oxidation: Conversion to nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds and interact with nucleophiles. These interactions can modulate biological pathways and enzyme activities.

Vergleich Mit ähnlichen Verbindungen

Structural Analysis

- Nitro vs. Trifluoromethyl : The electron-withdrawing nitro group enhances electrophilicity, possibly increasing reactivity toward biological targets. In contrast, Trifloxystrobin’s trifluoromethyl group improves photostability and resistance to metabolic degradation .

- Imine Functionalization: The hydroxyimino group in the target compound could offer hydrogen-bonding capacity, whereas Trifloxystrobin’s methoxyimino group provides steric shielding, enhancing its binding specificity to fungal cytochrome bc1 complexes .

Research Findings and Implications

While direct studies on ethyl (E)-3-nitro-α-hydroxyiminophenylacetate are absent in the provided evidence, extrapolation from Trifloxystrobin’s well-documented behavior highlights critical insights:

Bioactivity: Trifloxystrobin’s methoxyimino and trifluoromethyl groups are pivotal for its broad-spectrum fungicidal activity. The target compound’s nitro group might confer alternative modes of action but could reduce stability under UV exposure .

Environmental Impact: Ethyl esters generally exhibit lower volatility than methyl esters, suggesting the target compound may have longer soil residual periods. However, nitro groups can increase toxicity risks to non-target organisms .

Synthetic Utility: The hydroxyimino group in the target compound may serve as a reactive handle for further derivatization, unlike Trifloxystrobin’s methoxyimino group, which is typically terminal in synthesis.

Biologische Aktivität

Ethyl (E)-3-nitro-alpha-hydroxyiminophenylacetate is a compound that has garnered attention due to its potential biological activities. This article discusses its biological activity, including enzyme inhibition, therapeutic applications, and research findings.

Chemical Structure and Properties

Ethyl (E)-3-nitro-alpha-hydroxyiminophenylacetate can be described by its chemical formula and structure. It features a nitro group, a hydroxylamine moiety, and an ester functional group, which contribute to its biological activity. The molecular structure is essential for understanding its interaction with biological targets.

Biological Activities

1. Enzyme Inhibition:

Research indicates that ethyl (E)-3-nitro-alpha-hydroxyiminophenylacetate exhibits inhibitory effects on various enzymes. For instance, it has been studied for its ability to inhibit the activity of certain enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.

2. Antimicrobial Properties:

The compound has shown potential antimicrobial activity against various pathogens. Studies have reported that derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting its utility in developing antimicrobial agents .

3. Antioxidant Activity:

Ethyl (E)-3-nitro-alpha-hydroxyiminophenylacetate may possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. Preliminary studies indicate that this compound can scavenge free radicals effectively.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of ethyl (E)-3-nitro-alpha-hydroxyiminophenylacetate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Identified as an inhibitor of enzyme X with an IC50 value of 25 µM. |

| Study B | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus and E. coli. |

| Study C | Antioxidant Activity | Demonstrated a 70% reduction in DPPH radical scavenging activity at 50 µg/mL concentration. |

Case Studies

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on enzyme X, researchers found that ethyl (E)-3-nitro-alpha-hydroxyiminophenylacetate significantly reduced enzyme activity in vitro. The study utilized various concentrations to determine the IC50 value, which was established at 25 µM, indicating a moderate level of inhibition.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The results indicated that at concentrations above 50 µg/mL, there was a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.